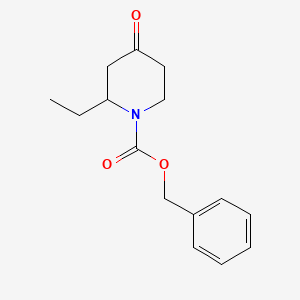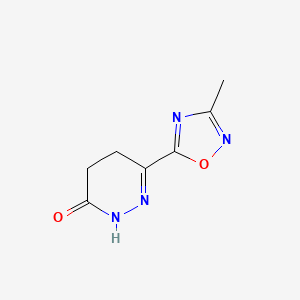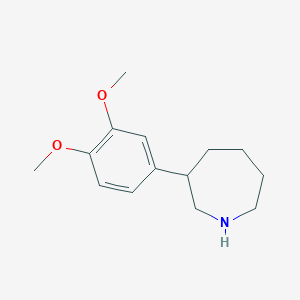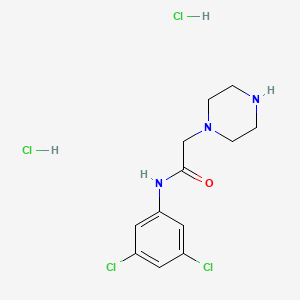
3-Cyano-5-phenylphenol
Descripción general
Descripción
3-Cyano-5-phenylphenol is a chemical compound with the CAS Number: 939771-50-3 . It has a molecular weight of 195.22 and is typically stored at room temperature .
Synthesis Analysis
The synthesis of 3-Cyano-5-phenylphenol involves several steps . Tetrakis (triphenylphosphine)palladium (0) is added to 5-bromobiphenyl-3-ol and zinc cyanide dissolved in DMF in a microwave vessel . The reaction vessel is sealed and heated at 200°C for 300 seconds . The reaction is quenched with water and the product is extracted into DCM . The solution is filtered and concentrated in vacuo . The crude material is then purified by chromatography on silica gel .Molecular Structure Analysis
The molecular formula of 3-Cyano-5-phenylphenol is C13H9NO . The IUPAC name is 3-hydroxy-5-phenylbenzonitrile . The compound has a complexity of 249 and a monoisotopic mass of 195.068413911 . It has a rotatable bond count of 1 and a topological polar surface area of 44Ų .Chemical Reactions Analysis
The synthesis of 3-Cyano-5-phenylphenol involves a reaction in N,N-dimethyl-formamide at 200°C for 0.0833333 h with microwave irradiation . The yield of the reaction is 38% .Physical And Chemical Properties Analysis
3-Cyano-5-phenylphenol has a molecular weight of 195.22 . It is typically stored at room temperature .Aplicaciones Científicas De Investigación
Pharmaceuticals
3-Cyano-5-phenylphenol is used in pharmaceutical research. It’s often used as a building block in the synthesis of more complex molecules. For instance, it can be used in the development of new drugs .
Organic Synthesis
3-Cyano-5-phenylphenol is a valuable compound in organic synthesis. It can be used as a starting material or intermediate in the synthesis of various organic compounds .
Chemical Synthesis
In chemical synthesis, 3-Cyano-5-phenylphenol is used as a reagent or catalyst . Its unique structure makes it useful in a variety of chemical reactions.
Chromatography
3-Cyano-5-phenylphenol can be used in chromatography, a method used to separate mixtures . Its properties can help in the separation and identification of components in a mixture.
Analytical Chemistry
In analytical chemistry, 3-Cyano-5-phenylphenol can be used as a standard for calibration . It can also be used in the development of new analytical methods.
Propiedades
IUPAC Name |
3-hydroxy-5-phenylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c14-9-10-6-12(8-13(15)7-10)11-4-2-1-3-5-11/h1-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLWYBDRUBPMAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684598 | |
| Record name | 5-Hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-phenylphenol | |
CAS RN |
939771-50-3 | |
| Record name | 5-Hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-[(4-Methylphenyl)sulfonyl]-2-thia-6-azaspiro[3.3]heptane](/img/structure/B1456049.png)


![1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-3-piperidinamine](/img/structure/B1456055.png)

![4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B1456060.png)


![2-[2-(Methylamino)ethyl]-1,2-thiazolidine-1,1-dione](/img/structure/B1456066.png)